![molecular formula C10H14Cl2N4S B15299677 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is a chemical compound known for its diverse biological activities. It is a derivative of thieno[2,3-d]pyrimidine, a heterocyclic compound that has been extensively studied for its potential therapeutic applications. The compound is characterized by the presence of a piperazine ring attached to the thieno[2,3-d]pyrimidine core, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced using reagents like alkyl halides.
Common conditions for these reactions include varying temperatures and solvents, depending on the desired product. Major products formed from these reactions include derivatives with modified functional groups, which can further enhance the compound’s biological activity .
Scientific Research Applications
1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It exhibits promising anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride can be compared with other similar compounds, such as:
1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride: This compound also features a piperazine ring but differs in the core structure, leading to variations in biological activity.
1-(2-Pyrimidyl)piperazine dihydrochloride: Another similar compound with a different core structure, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the thieno[2,3-d]pyrimidine core and piperazine ring, which imparts distinct chemical and biological properties .
Biological Activity
1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H14Cl2N4S
- Molecular Weight : 303.24 g/mol
- IUPAC Name : this compound
This compound has been studied for its ability to inhibit various biological pathways. Notably, it acts as an inhibitor of the signal transducer and activator of transcription 3 (STAT3), a critical transcription factor involved in cell growth and survival. Inhibition of STAT3 has been linked to the induction of apoptosis in cancer cells, making this compound a candidate for anticancer therapy .
Anticancer Properties
Research indicates that compounds within the thieno[2,3-d]pyrimidine series exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the growth of glioma cells by inducing cell death through the modulation of STAT3 signaling pathways. The effectiveness of these compounds may vary based on their structural modifications and specific interactions with target proteins .
Antimicrobial Activity
In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have demonstrated antimicrobial activity. A study highlighted the synthesis of various thieno[2,3-d]pyrimidine analogs that exhibited broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds were found to be in low micromolar ranges, indicating potent antibacterial activity .
Case Studies
- Study on Glioma Cells : A study investigated the effects of a thieno[2,3-d]pyrimidine derivative on glioma cell lines. The compound was shown to significantly reduce cell viability and induce apoptosis through the inhibition of STAT3 phosphorylation. This suggests a promising therapeutic avenue for treating glioblastoma multiforme .
- Antibacterial Evaluation : Another study focused on evaluating the antibacterial properties of thieno[2,3-d]pyrimidine derivatives against clinical isolates. The results indicated that certain compounds displayed effective antibacterial activity with low MIC values, positioning them as potential candidates for developing new antibiotics .
Research Findings Summary Table
Properties
Molecular Formula |
C10H14Cl2N4S |
---|---|
Molecular Weight |
293.22 g/mol |
IUPAC Name |
4-piperazin-1-ylthieno[2,3-d]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C10H12N4S.2ClH/c1-6-15-10-8(1)9(12-7-13-10)14-4-2-11-3-5-14;;/h1,6-7,11H,2-5H2;2*1H |
InChI Key |
KDLKEIVPQXDXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CSC3=NC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.